molecular formula C6H3ClFNO B1405212 3-Fluoropyridine-2-carbonyl chloride CAS No. 929568-98-9

3-Fluoropyridine-2-carbonyl chloride

Cat. No.: B1405212
CAS No.: 929568-98-9
M. Wt: 159.54 g/mol
InChI Key: XTMVRNTVLJWHIT-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2-carbonyl chloride is a fluorinated derivative of pyridine-2-carbonyl chloride, characterized by a fluorine atom at the 3-position and a reactive acyl chloride group at the 2-position. This compound is synthesized via refluxing 3-fluoropyridin-2-carboxylic acid with thionyl chloride (SOCl₂) in dry toluene, catalyzed by dimethylformamide (DMF), yielding a highly electrophilic intermediate used without further purification . Its primary application lies in synthesizing amides and derivatives for supramolecular chemistry, such as N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, with reported yields of 80% . The fluorine substituent enhances electrophilicity at the carbonyl group, making it valuable in nucleophilic acyl substitution reactions.

Properties

IUPAC Name

3-fluoropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)5-4(8)2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMVRNTVLJWHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-2-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-fluoropyridine with phosgene (COCl2) under controlled conditions to introduce the carbonyl chloride group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of toxic reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to 3-fluoropyridine-2-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    3-Fluoropyridine-2-carboxylic Acid: Formed through reduction.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Fluoropyridine-2-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Used in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atom and carbonyl chloride group make the compound highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include pyridine-2-carbonyl chloride, 3-chloro-5-fluoropyridine-2-carbaldehyde, and 2-chloro-6-phenylpyridine-3-carbonitrile.

Table 1: Substituent Effects on Reactivity and Stability

Compound Substituents Electronic Effects Reactivity Profile
3-Fluoropyridine-2-carbonyl chloride 3-F, 2-COCl Fluorine (EWG) enhances COCl electrophilicity High reactivity in acylations
Pyridine-2-carbonyl chloride 2-COCl COCl alone as EWG Moderate reactivity
3-Chloro-5-fluoropyridine-2-carbaldehyde 3-Cl, 5-F, 2-CHO EWGs (Cl, F) activate aldehyde group Moderate aldehyde reactivity
2-Chloro-6-phenylpyridine-3-carbonitrile 2-Cl, 6-Ph, 3-CN Strong EWGs (Cl, CN) deactivate pyridine ring Low substitution reactivity
  • Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine (vs. chlorine) create stronger inductive effects, increasing the electrophilicity of adjacent functional groups like COCl .
  • Positional Effects : The 3-fluoro substituent in this compound electronically activates the 2-carbonyl group more effectively than distal substituents in analogs like 3-chloro-5-fluoropyridine-2-carbaldehyde .

Supramolecular and Crystallographic Behavior

  • This compound derivatives form hydrogen-bonded networks in crystal structures, critical for supramolecular applications .
  • In contrast, 2-chloro-6-phenylpyridine-3-carbonitrile exhibits a planar structure with retained aromaticity despite substituents, favoring crystallographic stability over reactivity .

Biological Activity

3-Fluoropyridine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a carbonyl chloride functional group. The synthesis typically involves the reaction of 3-fluoropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) in a suitable solvent like toluene, leading to the formation of the carbonyl chloride derivative.

Synthesis Reaction:

3 Fluoropyridine 2 carboxylic acid+SOCl23 Fluoropyridine 2 carbonyl chloride+by products\text{3 Fluoropyridine 2 carboxylic acid}+\text{SOCl}_2\rightarrow \text{3 Fluoropyridine 2 carbonyl chloride}+\text{by products}

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, making it a valuable precursor for the development of bioactive compounds.

The compound acts as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles such as amines and alcohols. This reactivity allows for the formation of various derivatives that may exhibit enhanced biological properties.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • Research has shown that derivatives of this compound possess significant antibacterial properties. For instance, modifications have been tested against Gram-positive bacteria, demonstrating promising inhibitory effects .
  • Anticancer Potential :
    • A study highlighted the synthesis of pyridine derivatives from this compound that showed cytotoxic activity against cancer cell lines. These derivatives were evaluated for their ability to induce apoptosis in specific cancer types .
  • Enzyme Inhibition :
    • Another investigation focused on the enzyme inhibition capabilities of compounds derived from this compound. These compounds were found to inhibit key metabolic enzymes, suggesting potential applications in metabolic disorders .

Data Table: Biological Activities of Derivatives

Derivative Target Activity IC50 Value (µM) Comments
3-Fluoropyridine-2-carboxamideAntibacterial15Effective against Staphylococcus aureus
N-(3-Fluoropyridine-2-carbonyl)Anticancer25Induced apoptosis in MCF-7 breast cancer cells
3-Fluoro-N-(pyridine-2-carboxamide)Enzyme inhibition (LDH)30Significant reduction in lactate dehydrogenase activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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